![molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5](/img/structure/B14146856.png)
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.
Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Pressure Reactors: To facilitate the condensation and amination reactions.
Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Substitution: Introduction of various substituents on the phenolic ring.
Reduction: Formation of hydroxy derivatives.
科学的研究の応用
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
作用機序
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.
Uniqueness
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
特性
CAS番号 |
802-33-5 |
|---|---|
分子式 |
C23H41NO |
分子量 |
347.6 g/mol |
IUPAC名 |
4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3 |
InChIキー |
WPYQUWOMOGNOTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
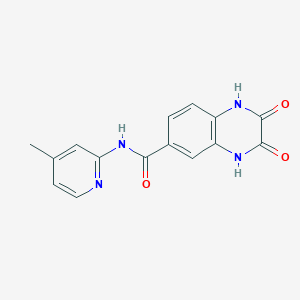

![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
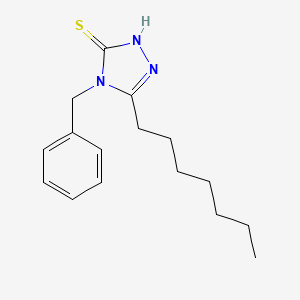
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
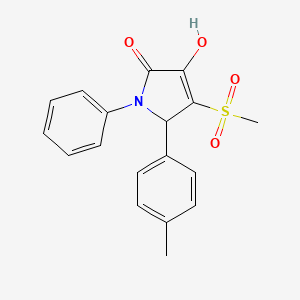
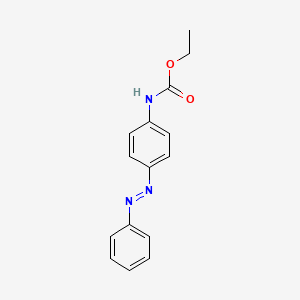
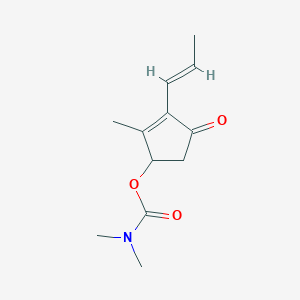
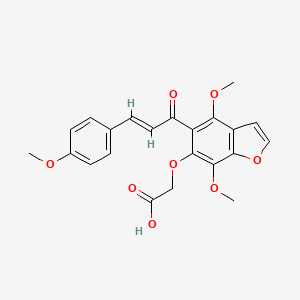
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
